ethyl1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylatehydrochloride
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Overview
Description
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate with hydrochloric acid. One common method involves dissolving ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate in a suitable solvent such as dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and as a potential bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: The non-hydrochloride form of the compound.
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A similar compound lacking the ethyl group.
2,5-dihydro-1H-pyrrole-3-carboxylate: A simpler derivative of pyrrole.
The uniqueness of ethyl 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride lies in its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
ethyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12;/h3-8H,2,9-11H2,1H3;1H |
InChI Key |
XRSNGJBOZQJOKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCN(C1)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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